2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95% (2C4CEP-95) is an organic compound belonging to the family of phenols. It is a colorless liquid with a melting point of -5°C and a boiling point of 163-164°C. 2C4CEP-95 is a widely used reagent in many scientific research applications. It is often used as a starting material for synthesizing other compounds, and its properties make it suitable for use in a wide range of laboratory experiments.
Scientific Research Applications
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is often used as a starting material for synthesizing other compounds, and its properties make it suitable for use in a wide range of laboratory experiments. It is used in the synthesis of a variety of compounds, such as 2-chloro-4-ethoxybenzene, 4-chloro-2-ethoxy-2-phenylphenol, and 4-chloro-2-ethoxy-2-methylphenol. It is also used in the synthesis of drugs, such as ibuprofen and naproxen. Additionally, 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95% is used in the synthesis of dyes, fragrances, and other organic compounds.
Mechanism of Action
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95% acts as an electron-rich reagent, and its action is based on the transfer of electrons from the nitric acid to the ethoxybenzene. This process leads to the formation of a nitro compound and a nitroso compound, which then undergo further reactions to form 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95%.
Biochemical and Physiological Effects
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95% has no known direct effects on the biochemical and physiological functions of the body. However, it is known to be toxic if ingested, and can cause irritation to the eyes and skin. Additionally, it is known to be an environmental pollutant, and it can be toxic to aquatic organisms.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a highly reactive reagent, and it is relatively stable under normal laboratory conditions. Additionally, it is inexpensive, and it can be synthesized in a relatively simple and cost-effective manner. However, it is toxic and can cause irritation to the eyes and skin, and it can be an environmental pollutant.
Future Directions
In the future, 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95% could be used in the development of new drugs and dyes. Additionally, it could be used in the synthesis of more complex organic compounds, such as polymers and resins. Furthermore, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new materials for use in a variety of industries.
Synthesis Methods
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95% is synthesized through a process called nitration of ethoxybenzene. In this process, ethoxybenzene is reacted with nitric acid, which is then followed by a reaction with sodium nitrite. The reaction is then continued with hydrochloric acid, and the resulting product is 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95%. This method is a simple and cost-effective method for synthesizing 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol, 95%.
properties
IUPAC Name |
2-chloro-4-(2-chloro-4-ethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c1-2-18-10-4-5-11(12(15)8-10)9-3-6-14(17)13(16)7-9/h3-8,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWHXUPCWARRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686140 |
Source
|
Record name | 2',3-Dichloro-4'-ethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-78-4 |
Source
|
Record name | 2',3-Dichloro-4'-ethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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